molecular formula C11H11N3S B1420005 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol CAS No. 1094562-19-2

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

Cat. No. B1420005
M. Wt: 217.29 g/mol
InChI Key: HDEQKMOSDLXFGE-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol” is a complex organic molecule that contains an indene and a triazole ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Triazole refers to either one of a pair of isomeric chemical compounds with the molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene and triazole rings, along with a thiol (-SH) group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indene and triazole rings, as well as the thiol group. The thiol group could potentially undergo oxidation reactions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a thiol group could contribute to a characteristic smell. The compound’s solubility would depend on the specific arrangement of its functional groups .

Scientific Research Applications

  • Synthesis and Properties of Derivatives : Research by Gotsulya et al. (2018) focused on the synthesis and study of physical and chemical properties of new derivatives of 1,2,4-triazole-3-thiol, which is closely related to your compound of interest. They aimed at exploring new derivatives for potential biological activity (Gotsulya et al., 2018).

  • Tautomerism and Antileishmanial Activity : Süleymanoğlu et al. (2017) investigated the thiol-thione tautomerism of a 1,2,4-triazole derivative with Schiff base and studied its antileishmanial activity. This study reveals the structural dynamics and potential antiparasitic applications of such compounds (Süleymanoğlu et al., 2017).

  • Antimicrobial Activity : Karpun et al. (2021) focused on the synthesis and evaluation of the antimicrobial activity of S-substituted derivatives of 1,2,4-triazol-3-thiol. Their study indicated the prospects for finding new antimicrobial substances among these derivatives (Karpun et al., 2021).

  • Biological Activity Pre-Screening : Fedotov et al. (2021) synthesized new S-derivatives and performed pre-screening studies to establish their potential for anti-inflammatory, antifungal, and anticancer activities. This highlights the diverse biological applications of these compounds (Fedotov et al., 2021).

  • Antioxidant Activities : A study by Gotsulya (2020) developed methods for synthesizing heterocyclic systems containing 1,2,4-triazole and pyrazole, demonstrating moderate antiradical activity in some synthesized compounds (Gotsulya, 2020).

  • Intermolecular Interactions : Panini et al. (2014) prepared and characterized a derivative of 1,2,4-triazoles, focusing on the study of various intermolecular interactions in the crystalline solid (Panini et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various areas such as medicinal chemistry, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c15-11-12-10(13-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQKMOSDLXFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

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